6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Overview
Description
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that incorporates multiple functional groups, including furan, phenyl, thiazole, oxazole, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions. One common approach includes the following steps:
Formation of the furan ring: Starting with furan-2-carboxylic acid, the furan ring is formed through cyclization reactions.
Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting appropriate thioamides with α-haloketones.
Formation of the oxazole ring: The oxazole ring is formed through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling reactions: The final compound is obtained by coupling the synthesized rings under specific conditions, often involving catalysts and solvents like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. It may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Oxazole derivatives: Compounds like oxazolone and oxazolidinone are known for their biological activities.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine are essential in various biochemical processes.
Properties
IUPAC Name |
6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4O3S/c31-24(29-26-28-20(15-34-26)16-8-3-1-4-9-16)18-14-19(21-12-7-13-32-21)27-25-22(18)23(30-33-25)17-10-5-2-6-11-17/h1-15H,(H,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLCNTRPDICJJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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